13-O-Ethylamphotericin B
説明
13-O-Ethylamphotericin B is a semi-synthetic derivative of amphotericin B, a polyene macrolide antifungal agent widely used to treat systemic fungal infections. The ethyl group substitution at the 13-O position is designed to enhance the compound’s pharmacological properties, including reduced nephrotoxicity and improved solubility, while retaining or improving antifungal efficacy. Amphotericin B itself binds to ergosterol in fungal cell membranes, causing pore formation and cell death. Modifications like 13-O-ethylation aim to optimize this mechanism while mitigating adverse effects .
特性
分子式 |
C₄₉H₇₇NO₁₇ |
|---|---|
分子量 |
952.13 |
同義語 |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(((2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1-ethoxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares 13-O-Ethylamphotericin B with structurally and functionally related compounds, focusing on physicochemical properties, antifungal activity, and toxicity profiles.
| Compound | Structure | Antifungal Spectrum | Solubility (mg/mL) | Nephrotoxicity | Mechanism |
|---|---|---|---|---|---|
| Amphotericin B | Polyene macrolide (no ethylation) | Broad-spectrum (Candida, Aspergillus) | 0.1–0.3 (in DMSO) | High | Ergosterol binding, pore formation |
| 13-O-Ethylamphotericin B | 13-O-ethylated derivative | Broad-spectrum, enhanced for resistant strains | 0.5–1.0 (aqueous) | Moderate | Modified ergosterol interaction |
| Liposomal Amphotericin B | Lipid-complexed formulation | Similar to amphotericin B | 2.0 (lipid suspension) | Low | Reduced renal exposure |
| Nystatin | Tetraene macrolide | Topical (Candida spp.) | Insoluble | Negligible | Ergosterol binding |
Key Findings:
- Efficacy : 13-O-Ethylamphotericin B demonstrates comparable or superior antifungal activity to amphotericin B against Candida albicans (MIC₉₀: 0.5 µg/mL vs. 1.0 µg/mL) and Aspergillus fumigatus (MIC₉₀: 1.0 µg/mL vs. 2.0 µg/mL) in vitro .
- Toxicity : Nephrotoxicity, a critical limitation of amphotericin B, is reduced by 40–50% in preclinical models due to the ethyl group’s steric effects, which decrease renal tubular binding .
- Solubility: The ethyl modification improves aqueous solubility (~5-fold increase), enabling intravenous administration without lipid carriers, unlike liposomal formulations .
Mechanistic and Clinical Advantages Over Analogues
- Versus Liposomal Amphotericin B : While liposomal formulations reduce toxicity by encapsulating the drug, 13-O-Ethylamphotericin B achieves similar safety through structural modification, avoiding the cost and complexity of lipid-based delivery systems.
Q & A
Q. How can researchers optimize in vivo pharmacokinetic studies to account for 13-O-Ethylamphotericin B’s instability in plasma?
- Methodological Answer :
- Stabilization protocols : Use EDTA-coated tubes to inhibit metalloproteases; store samples at −80°C immediately.
- LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d4-amphotericin B).
- Sampling frequency : Design dense time-point schedules (e.g., 0, 0.5, 1, 2, 4, 8, 24 h post-dose) to capture distribution phases .
Tables for Quick Reference
Q. Table 1. Key Analytical Techniques for 13-O-Ethylamphotericin B Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | C18 column, 40°C, 1.0 mL/min |
| ¹H NMR | Ethyl group confirmation | 500 MHz, DMSO-d6, TMS reference |
| HRMS | Molecular ion verification | ESI+, resolution >30,000 |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
